4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine 4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18348142
InChI: InChI=1S/C12H6Cl2F3N/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(18-10)12(15,16)17/h1-6H
SMILES:
Molecular Formula: C12H6Cl2F3N
Molecular Weight: 292.08 g/mol

4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18348142

Molecular Formula: C12H6Cl2F3N

Molecular Weight: 292.08 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine -

Specification

Molecular Formula C12H6Cl2F3N
Molecular Weight 292.08 g/mol
IUPAC Name 4-chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C12H6Cl2F3N/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(18-10)12(15,16)17/h1-6H
Standard InChI Key OCDYETSQVOHDJU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₆Cl₂F₃N, with a molecular weight of 292.08 g/mol. Its IUPAC name reflects the substitution pattern: a chlorine atom at position 4, a 3-chlorophenyl group at position 2, and a trifluoromethyl group at position 6 of the pyridine ring .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1606977-01-8
SMILESFC(C1=CC(Cl)=CC(C2=CC=CC(Cl)=C2)=N1)(F)F
InChIInChI=1S/C12H6Cl2F3N/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(18-10)12(15,16)17/h1-6H
PubChem CID90112657
Molecular Weight292.08 g/mol

Structural Analysis

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves halogenation and cross-coupling reactions. A patent by outlines a method for analogous trifluoromethylpyridines:

  • Step 1: Chlorination of a methylpyridine precursor using Cl₂ or SOCl₂.

  • Step 2: Fluorination with HF or KF to introduce the trifluoromethyl group.

  • Step 3: Suzuki-Miyaura coupling with 3-chlorophenylboronic acid to attach the aryl group .

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1ChlorinationCl₂, FeCl₃ catalyst, 80°C85%
2FluorinationHF, SbCl₃, 110°C74%
3CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C68%

Industrial Scalability

Continuous flow reactors optimize large-scale production by enhancing heat transfer and reducing side reactions . For example, vapor-phase fluorination at >300°C with iron fluoride catalysts achieves 90% efficiency .

Physicochemical Properties

Solubility and Stability

The compound is a pale yellow solid with limited water solubility (<0.1 mg/mL) but high solubility in organic solvents like DCM and DMSO . The trifluoromethyl group increases thermal stability, with decomposition observed above 250°C.

Table 3: Physical Properties

PropertyValue
Melting PointNot reported (decomposes >250°C)
LogP (Octanol-Water)3.1 (predicted)
Solubility in DMSO>50 mg/mL

Spectroscopic Data

  • IR: Peaks at 1281 cm⁻¹ (C-F stretch), 1654 cm⁻¹ (C=N), and 1488 cm⁻¹ (aromatic C-C) .

  • ¹H NMR: Aromatic protons appear as doublets at δ 7.8–8.2 ppm, with CF₃ causing deshielding .

Biological Activity and Applications

TargetIC₅₀ (nM)Mechanism
TRPV1 Receptor0.4Competitive antagonism
CYP1A2 Enzyme5.2Inhibition

Agrochemical Uses

Trifluoromethylpyridines are key in herbicides and insecticides. The CF₃ group enhances membrane permeability, improving efficacy against resistant pests .

SupplierPurityPrice (USD/g)Packaging
Vulcanchem>98%5001 g, 5 g, 10 g
Caerulum >97%350–5000.1 g, 0.5 g

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